![molecular formula C19H16N4 B3069762 4,4'-(1H-Benzoimidazole-4,7-diyl)bisaniline CAS No. 1998160-90-9](/img/structure/B3069762.png)
4,4'-(1H-Benzoimidazole-4,7-diyl)bisaniline
Overview
Description
“4,4’-(1H-Benzoimidazole-4,7-diyl)bisaniline” is an organic compound with a molecular formula of C19H16N4 . It belongs to the class of aromatic polyimines and contains a benzimidazole group and two aniline groups linked by a methylene bridge .
Synthesis Analysis
The synthesis of “4,4’-(1H-Benzoimidazole-4,7-diyl)bisaniline” involves condensation reactions . For instance, DSABBT was obtained via a one-step Schiff reaction of 4-(diethylamino)-salicylaldehyde (DSA) and 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline .
Molecular Structure Analysis
The molecular structure of “4,4’-(1H-Benzoimidazole-4,7-diyl)bisaniline” includes a benzimidazole group and two aniline groups linked by a methylene bridge . It has a molecular weight of 300.357 Da and a monoisotopic mass of 300.137512 Da .
Chemical Reactions Analysis
The compound has been used in the preparation of an imine-linkage dual-pore COF with ethylenetetraaniline . It has also shown high singlet oxygen generation capacity and remarkable image-guided photodynamic therapy efficiency .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 660.7±45.0 °C at 760 mmHg, and a flash point of 391.3±15.9 °C . It has 4 hydrogen bond acceptors, 5 hydrogen bond donors, and 2 freely rotating bonds . The compound also has a polar surface area of 81 Å2 and a molar volume of 230.2±3.0 cm3 .
Scientific Research Applications
Organic Electronics and Optoelectronics
Imidazole-based compounds have gained prominence in organic electronics due to their excellent charge transport properties. 4,4’-(1H-Benzoimidazole-4,7-diyl)dianiline can be utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its π-conjugated structure facilitates efficient charge transfer, making it a promising candidate for next-generation electronic devices .
properties
IUPAC Name |
4-[7-(4-aminophenyl)-3H-benzimidazol-4-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c20-14-5-1-12(2-6-14)16-9-10-17(19-18(16)22-11-23-19)13-3-7-15(21)8-4-13/h1-11H,20-21H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSGBNJGARSEDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=C(C=C2)C4=CC=C(C=C4)N)N=CN3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dianiline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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